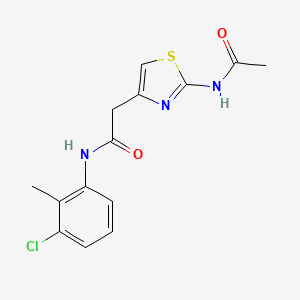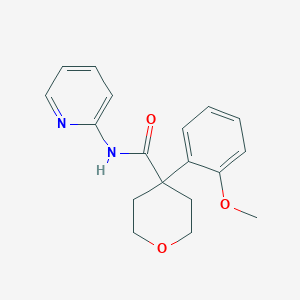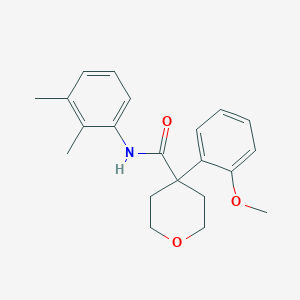
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, also known as CMT, is a synthetic compound that has been widely used in scientific research due to its unique properties. CMT is an inhibitor of cyclooxygenase-2 (COX-2) and is known to have a wide range of biologically active effects. The compound is also used in laboratory experiments to study the effects of COX-2 inhibition on various biological processes.
作用機序
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide works by binding to the active site of COX-2 and preventing the enzyme from producing prostaglandins. The inhibition of COX-2 activity has been shown to have a variety of biological effects, including the inhibition of inflammation, pain, and cancer cell growth.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. In addition, N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been shown to inhibit the growth of cancer cells in laboratory studies.
実験室実験の利点と制限
The use of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide in laboratory experiments has several advantages. N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a relatively stable compound that is easy to synthesize and purify. In addition, the compound is relatively non-toxic and can be used in a variety of biological systems. The main limitation of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is that it is not a very specific inhibitor of COX-2 and can inhibit other enzymes as well.
将来の方向性
Future research on N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide could focus on developing more specific inhibitors of COX-2 that could be used to study the effects of COX-2 inhibition on various biological processes. In addition, further research could be conducted to investigate the potential therapeutic applications of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, such as the treatment of inflammation, pain, and cancer. Finally, further research could be conducted to investigate the effects of N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide on other enzymes and biological processes.
合成法
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide can be synthesized by a variety of methods, including the condensation of 3-chloro-2-methylphenol and 2-acetamido-1,3-thiazol-4-ylacetic acid. The reaction is typically carried out in aqueous solution at a temperature of 80-90°C for several hours. The reaction products are then purified by column chromatography and recrystallized from a suitable solvent.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been widely used in scientific research due to its ability to inhibit COX-2, an enzyme involved in the production of prostaglandins. The compound has been used in a variety of studies to investigate the effects of COX-2 inhibition on various biological processes, including inflammation, pain, and cancer. In addition, N-(3-chloro-2-methylphenyl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been used to study the effects of other drugs on COX-2 activity.
特性
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-11(15)4-3-5-12(8)18-13(20)6-10-7-21-14(17-10)16-9(2)19/h3-5,7H,6H2,1-2H3,(H,18,20)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSGJYFUOBSWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562816.png)
![1-(2-methoxyphenyl)-4-[4-(2-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562824.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(2-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562826.png)
![5-bromo-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)furan-2-carboxamide](/img/structure/B6562831.png)
![N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B6562844.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-fluorobenzamide](/img/structure/B6562846.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B6562847.png)
![N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-methylbenzamide](/img/structure/B6562861.png)
![4-tert-butyl-N-(2-{7-ethoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide](/img/structure/B6562876.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6562896.png)
![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B6562903.png)
![8-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6562905.png)